![molecular formula C8H9NO4 B1295792 [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid CAS No. 97207-45-9](/img/structure/B1295792.png)

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid

Vue d'ensemble

Description

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is a compound that can be categorized within the family of unnatural amino acids. It is characterized by the presence of a furan ring, which is a heterocyclic compound with a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The methyl group attached to the furan ring indicates a substitution at one of the carbon atoms, which can influence the chemical and physical properties of the molecule.

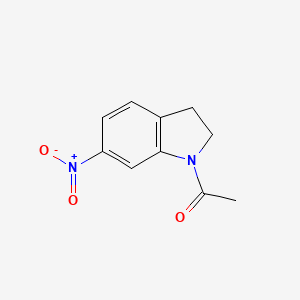

Synthesis Analysis

The synthesis of related unnatural amino acids has been demonstrated under biomimetic conditions, where amino acids such as glycine and others react with α,β-acetylenic γ-hydroxyacid nitriles to yield a novel family of amino acids with a furanyl substituent at the amino group . These reactions occur smoothly at room temperature with a basic pH of around 8.6-9.9, resulting in high yields ranging from 61-98%. Although the specific synthesis of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is not detailed, the methodologies applied to similar compounds suggest that a similar approach could be utilized for its synthesis.

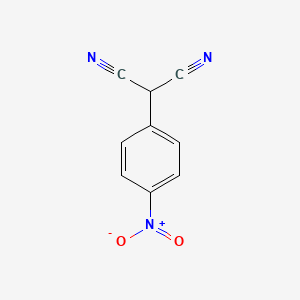

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through single-crystal X-ray analysis, revealing that these synthesized amino acids exist as zwitterions with a protonated imino group in the iminodihydrofuran moiety . This structural feature is significant as it can affect the molecule's reactivity and interaction with other chemical entities. The presence of the methyl group in [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid would likely contribute to the steric and electronic properties of the molecule, potentially influencing its behavior in chemical reactions.

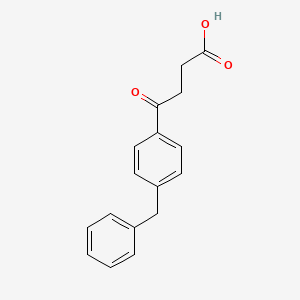

Chemical Reactions Analysis

The formation of furan and methylfuran compounds has been studied in the context of Maillard-type reactions, which are typically involved in the browning of foods during cooking . These reactions can occur between sugars and amino acids, leading to the formation of furan derivatives under certain conditions, such as roasting. The presence of amino acids can promote the formation of furan by the recombination of reactive fragments derived from both sugars and amino acids. While the specific chemical reactions of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid are not detailed, the general pathways of furan formation could provide insights into potential reactions involving this compound.

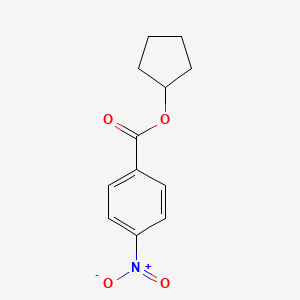

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the presence of functional groups and substituents. For instance, the aerobic oxidation of 5-(hydroxymethyl)furfural (HMF) derivatives has been explored for the production of furan 2,5-dicarboxylic acid, an important chemical for biorenewables . The stability of these compounds under thermal conditions and their reactivity in the presence of catalysts such as CeO2-supported Au are of particular interest. Although the exact properties of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid are not provided, the studies on HMF derivatives suggest that the stability and reactivity of furan-containing compounds can be significantly altered by their molecular structure.

Orientations Futures

The future directions for research on “[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid” could include developing a promising strategy for its synthesis from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) , elucidating its mechanism of action, and investigating its physical and chemical properties in more detail. Additionally, its potential as a monomer for the production of biobased aromatic or semi-aromatic polyamides could be explored further .

Propriétés

IUPAC Name |

2-[(5-methylfuran-2-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRBJZLVOGEZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242774 | |

| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780045 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid | |

CAS RN |

97207-45-9 | |

| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((5-Methylfuran-2-carbonyl)amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)